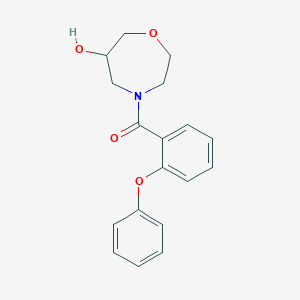

4-(2-phenoxybenzoyl)-1,4-oxazepan-6-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The study and development of heterocyclic compounds, including oxazepines and benzoxazepines, have been of significant interest in organic chemistry due to their diverse biological activities and potential applications in materials science. The compound shares structural similarities with benzoxazepines and oxazepines, which have been explored for various synthetic methodologies and property analyses.

Synthesis Analysis

Syntheses of benzoxazepines and related heterocyclic compounds typically involve cyclization reactions of precursor molecules such as arylthio(oxy)ethylamines or phenoxyethylamine with reactive intermediates like 2-formylbenzoic acid or 2,5-dimethoxy-2,5-dihydrofuran. These processes often employ Lewis acids or other catalysts to facilitate ring closure to produce the desired heterocyclic frameworks (Katritzky et al., 2001).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like benzoxazepines is often elucidated using spectroscopic methods (NMR, IR, X-ray diffraction) and theoretical calculations (DFT studies). These analyses reveal the arrangement of atoms within the molecule, charge distributions, and the presence of functional groups, contributing to the understanding of their chemical behavior (Almansour et al., 2016).

Chemical Reactions and Properties

Benzoxazepines and related compounds undergo various chemical reactions, including cyclocarbonylation, aminocarbonylation, and oxidative transformations, to modify their structure or introduce new functional groups. These reactions are critical for diversifying the chemical space of these heterocycles and exploring their potential applications (Yang et al., 2010).

Physical Properties Analysis

The physical properties of benzoxazepines, such as solubility, melting points, and crystal structures, are determined by their molecular composition and structure. These properties are crucial for understanding the compound's behavior in different environments and for its formulation in potential applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group compatibility, are influenced by the compound's structure. Studies on benzoxazepines have shown that these compounds exhibit a range of chemical behaviors, including electrophilic and nucleophilic reactivity, which are mapped using molecular electrostatic potential (MEP) maps (Almansour et al., 2016).

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

Cyclization Techniques for Heterocyclic Compounds : A study by Katritzky et al. (2001) details the Lewis acid-mediated cyclizations producing novel 1,4-benzothiazepines and 1,4-benzoxazepines, showcasing the versatility of cyclization techniques in synthesizing complex heterocycles from precursors like 2-phenoxyethylamine (Katritzky, Xu, He, & Mehta, 2001).

Benzimidazole Fused-1,4-Oxazepines : Almansour et al. (2016) describe the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids, highlighting the structural and electronic features conducive to nonlinear optical (NLO) applications. This underscores the potential of incorporating 4-(2-phenoxybenzoyl)-1,4-oxazepan-6-ol structures in advanced material sciences (Almansour, Arumugam, Suresh Kumar, Soliman, Altaf, & Ghabbour, 2016).

Oxazepine-Quinazolinone Bis-Heterocyclic Scaffolds : Shaabani et al. (2019) developed an environmentally friendly synthesis approach for biologically important oxazepine-quinazolinone derivatives via a one-pot three-component reaction, indicating the compound's utility in creating bis-heterocyclic structures with potential pharmacological activities (Shaabani, Shaabani, Kučeráková, & Dušek, 2019).

Iron(II) Promoted Synthesis : Scoccia et al. (2017) presented an innovative synthesis of dibenzo[b,e]oxepin-11(6H)-ones, showcasing the strategic use of iron(II) in direct intramolecular ortho-acylation. This method demonstrates the compound's potential in synthesizing tricyclic drugs and exploring their biological activities (Scoccia, Castro, Faraoni, Bouzat, Martín, & Gerbino, 2017).

Determination of Environmental Phenols : Zhang et al. (2011) discuss the analysis of benzophenones and benzotriazoles in environmental samples, indicating the broader relevance of studies involving phenolic compounds like 4-(2-phenoxybenzoyl)-1,4-oxazepan-6-ol in assessing environmental exposure and risks (Zhang, Ren, Li, Kunisue, Gao, & Kannan, 2011).

Eigenschaften

IUPAC Name |

(6-hydroxy-1,4-oxazepan-4-yl)-(2-phenoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c20-14-12-19(10-11-22-13-14)18(21)16-8-4-5-9-17(16)23-15-6-2-1-3-7-15/h1-9,14,20H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSFTMMOQXZRHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1C(=O)C2=CC=CC=C2OC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Phenoxybenzoyl)-1,4-oxazepan-6-OL | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5542719.png)

![1-(2-biphenylyl)-4-[(4-methyl-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5542720.png)

![5,6-dimethyl-4-[(2-phenylethyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5542727.png)

![3,3-dimethyl-1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperidine](/img/structure/B5542759.png)

![2-(3-fluorophenyl)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]azepane](/img/structure/B5542760.png)

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542794.png)

![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[4-(2-furyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5542810.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(1-methyl-1H-indol-3-yl)thio]acetamide hydrochloride](/img/structure/B5542824.png)